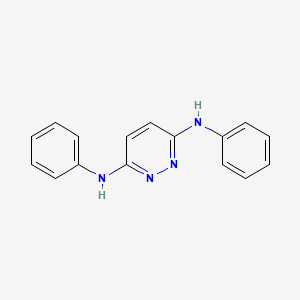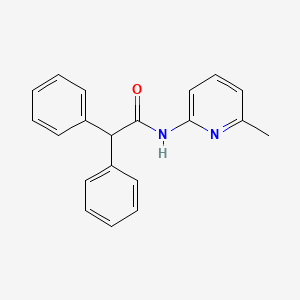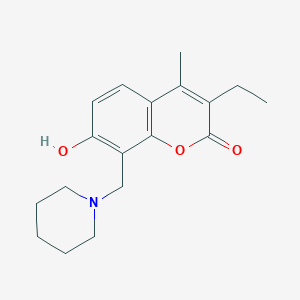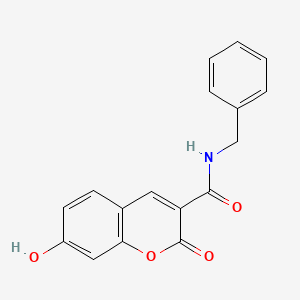
N,N'-diphenyl-3,6-pyridazinediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-diphenyl-3,6-pyridazinediamine, commonly known as DPPD, is a nitrogen-containing heterocyclic compound. It is widely used in the field of analytical chemistry as an antioxidant and radical scavenger. DPPD is a yellow to brown crystalline powder that is soluble in organic solvents but insoluble in water.
Mécanisme D'action
The mechanism of action of DPPD as an antioxidant and radical scavenger is based on its ability to donate hydrogen atoms to free radicals, thereby neutralizing their reactivity. DPPD can also act as a metal chelator, preventing the formation of reactive oxygen species (ROS) by inhibiting metal-catalyzed oxidation reactions.
Biochemical and Physiological Effects:
DPPD has been shown to have a variety of biochemical and physiological effects. It has been reported to reduce lipid peroxidation and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). DPPD has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DPPD in lab experiments include its high stability, low toxicity, and ability to scavenge a wide range of free radicals. However, the limitations of using DPPD include its limited solubility in water, which can make it difficult to use in aqueous systems, and its potential interference with certain analytical methods, such as the Folin-Ciocalteu assay.
Orientations Futures
There are several future directions for the use of DPPD in scientific research. One potential application is in the development of new antioxidant therapies for the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is in the development of new polymeric materials with enhanced stability and durability, using DPPD as a stabilizer. Additionally, the use of DPPD in food and cosmetic industries as a natural antioxidant is also a promising area of research.
In conclusion, DPPD is a versatile compound that has a wide range of applications in scientific research. Its ability to scavenge free radicals and protect against oxidative stress makes it a valuable tool for studying the mechanisms of oxidative damage in biological systems and developing new antioxidant therapies. As research in this field continues to advance, DPPD is likely to play an increasingly important role in the development of new materials and therapies with enhanced stability and efficacy.
Méthodes De Synthèse
The synthesis of DPPD can be achieved through several methods, including the reaction of pyridine-2,6-diamine with benzil in the presence of a strong acid catalyst, or the reaction of pyridine-2,6-dicarboxylic acid with aniline in the presence of a dehydrating agent. These methods have been widely used to produce DPPD with high purity and yield.
Applications De Recherche Scientifique
DPPD has been extensively used in scientific research as an antioxidant and radical scavenger. It has been shown to protect against oxidative stress-induced damage in various biological systems, including liver, kidney, and brain tissues. DPPD has also been used as a stabilizer in the production of polymeric materials, such as plastics and rubber.
Propriétés
IUPAC Name |
3-N,6-N-diphenylpyridazine-3,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4/c1-3-7-13(8-4-1)17-15-11-12-16(20-19-15)18-14-9-5-2-6-10-14/h1-12H,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTCFQXMPYFPMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337455 |
Source


|
| Record name | 3,6-Pyridazinediamine, N,N'-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94671-58-6 |
Source


|
| Record name | 3,6-Pyridazinediamine, N,N'-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5912258.png)

![3-hydroxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5912285.png)
![6-chloro-8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5912287.png)
![3-hydroxy-8-methoxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5912289.png)
![4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5912291.png)
![2-[(4-chlorophenyl)thio]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5912293.png)
![4-[2,2-bis(2-methoxy-2-oxoethyl)hydrazino]-4-oxobutanoic acid](/img/structure/B5912302.png)

![2-[2-(4-nitrophenoxy)ethoxy]ethanol](/img/structure/B5912322.png)

![1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one](/img/structure/B5912349.png)

